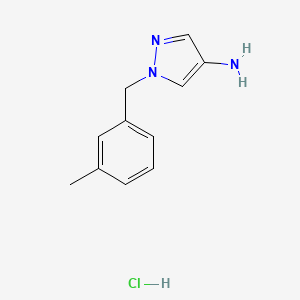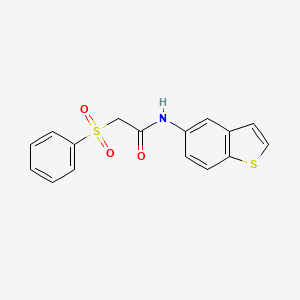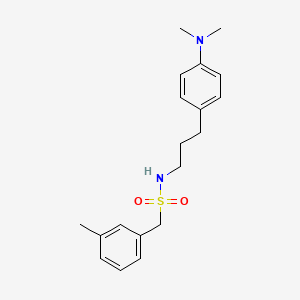
N-(3-(4-(dimethylamino)phenyl)propyl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-(dimethylamino)phenyl)propyl)-1-(m-tolyl)methanesulfonamide, commonly known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Conformation Analysis
Research on similar compounds, such as N-pyridyl and N-methylmethanesulfonamide derivatives, has demonstrated significant insights into molecular conformation and interaction. For instance, the addition of methane sulfonic acid to certain derivatives led to selective protonation, significantly decelerating the rotation rates around molecular bonds through a relayed brake mechanism, highlighting the intricate molecular interactions these compounds can exhibit (Furukawa et al., 2020). Similarly, structural studies of nimesulidetriazole derivatives, closely related to N-(3-(4-(dimethylamino)phenyl)propyl)-1-(m-tolyl)methanesulfonamide, have elucidated the effect of substitution on supramolecular assembly, providing insights into the design and functionality of pharmaceutical compounds (Dey et al., 2015).
Tautomeric Behavior and Pharmaceutical Activity
Sulfonamide derivatives, including compounds with similar structures to this compound, have been extensively studied for their tautomeric behavior and pharmaceutical activities. Investigations into these compounds using spectroscopic methods have revealed insights into their molecular conformations, directly impacting their biological activities. Such research aids in understanding the pharmacological profiles of sulfonamide-based drugs (Erturk et al., 2016).
Catalytic Transformations and Synthetic Applications
The acidity of reaction conditions has been manipulated to achieve regioselective olefination of substituted N,N-dimethylbenzylamines, demonstrating the potential for synthesizing ortho-functionalized compounds. These transformations have implications for the development of new synthetic routes in organic chemistry, showcasing the versatility of N,N-dimethylbenzylamine derivatives in catalytic transformations (Cai et al., 2007).
Antimicrobial Activity and Chemical Properties
Antimicrobial activity has been a significant focus of research on sulfonamide derivatives, with studies demonstrating the potential of these compounds against various bacteria and fungus species. The synthesis and structural characterization, including through quantum chemical calculations and spectroscopic methods, have provided valuable data on the antimicrobial efficacy and chemical properties of sulfonamide-based molecules (Eren et al., 2019).
Electrochemical Applications
The study of electrolyte additives such as propargyl methanesulfonate for enhancing the interfacial performance between electrolytes and electrodes in lithium-ion batteries illustrates the broader applicability of methanesulfonamide derivatives in electrochemical systems. This research has implications for improving the cyclability and performance of lithium-ion batteries, highlighting the diverse applications of these compounds beyond pharmaceuticals (Wang et al., 2017).
Eigenschaften
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-16-6-4-7-18(14-16)15-24(22,23)20-13-5-8-17-9-11-19(12-10-17)21(2)3/h4,6-7,9-12,14,20H,5,8,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHURYTUZSDUDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B2839821.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

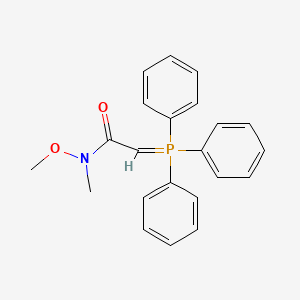
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)
![1-(3,4-dimethylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2839830.png)
![6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2839833.png)
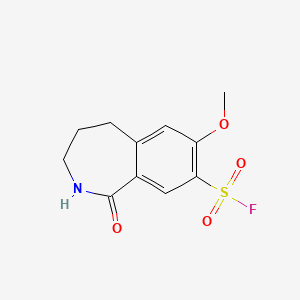
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)
![Rac-(2s,3ar)-3a-methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2839838.png)
![1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2839840.png)
